molecular formula C16H26N2O2S B2406867 N-((1-isopropylpiperidin-4-yl)methyl)-4-methylbenzenesulfonamide CAS No. 946233-77-8

N-((1-isopropylpiperidin-4-yl)methyl)-4-methylbenzenesulfonamide

Cat. No.: B2406867
CAS No.: 946233-77-8
M. Wt: 310.46
InChI Key: PIVSLLMEKQGBFG-UHFFFAOYSA-N
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Description

N-((1-isopropylpiperidin-4-yl)methyl)-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications in drug design

Preparation Methods

The synthesis of N-((1-isopropylpiperidin-4-yl)methyl)-4-methylbenzenesulfonamide typically involves the reaction of 1-isopropylpiperidine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and higher yields of the final product.

Chemical Reactions Analysis

N-((1-isopropylpiperidin-4-yl)methyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-((1-isopropylpiperidin-4-yl)methyl)-4-methylbenzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is employed in the study of biological systems and pathways, particularly in the investigation of enzyme inhibitors and receptor ligands.

    Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of drugs for the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of N-((1-isopropylpiperidin-4-yl)methyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-((1-isopropylpiperidin-4-yl)methyl)-4-methylbenzenesulfonamide can be compared with other similar compounds, such as:

    N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide: This compound lacks the methyl group on the benzene ring, which may affect its chemical properties and biological activity.

    N-((1-isopropylpiperidin-4-yl)methyl)-4-chlorobenzenesulfonamide:

    N-((1-isopropylpiperidin-4-yl)methyl)-4-nitrobenzenesulfonamide: The nitro group introduces additional functionality, which can be exploited in various chemical reactions and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged in various scientific and industrial applications .

Properties

IUPAC Name

4-methyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2S/c1-13(2)18-10-8-15(9-11-18)12-17-21(19,20)16-6-4-14(3)5-7-16/h4-7,13,15,17H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVSLLMEKQGBFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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